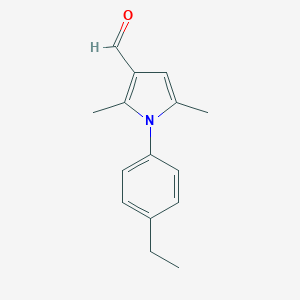

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based aromatic aldehyde characterized by a 2,5-dimethylpyrrole core substituted with a 4-ethylphenyl group at position 1 and a carbaldehyde group at position 2. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 239.31 g/mol . The compound has been studied in the context of heterocyclic chemistry and antimicrobial applications, though it is noted as a discontinued product in some commercial catalogs .

Properties

IUPAC Name |

1-(4-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-13-5-7-15(8-6-13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTOIZUKXXRNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Formation

The Paal-Knorr reaction, involving cyclization of 1,4-diketones with amines, is a cornerstone for pyrrole synthesis. For 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, this method requires:

-

1,4-Diketone Precursor : 3,4-hexanedione (2,5-dimethyl-1,4-diketone).

-

Amine Component : 4-ethylaniline.

-

Acid Catalyst : Glacial acetic acid or p-toluenesulfonic acid (PTSA).

Reaction Conditions :

Mechanism :

The amine attacks the diketone, forming a hemiaminal intermediate, followed by dehydration to yield the pyrrole ring. Substituents at positions 2 and 5 originate from the diketone’s methyl groups, while the 4-ethylphenyl group derives from the amine.

Limitations :

-

Limited regiocontrol if asymmetrical diketones are used.

-

Post-synthetic modifications (e.g., formylation) are often necessary.

Formylation Strategies: Vilsmeier-Haack and Duff Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces an aldehyde group at the pyrrole’s 3-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Procedure :

-

Substrate : 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole.

-

Reagents : DMF (2.5 equiv), POCl3 (3.0 equiv).

-

Conditions :

Example from Patent CN102887851B :

-

2,4-Dimethylpyrrole treated with DMF/POCl3 yielded 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde in 38% yield. Adapting this to the target compound would require optimizing stoichiometry and isolation steps.

Advantages :

-

High regioselectivity for electron-rich positions.

-

Compatible with sensitive functional groups.

Duff Reaction for Ortho-Formylation

The Duff reaction employs hexamethylenetetramine (HMTA) under acidic conditions to formylate aromatic systems. While less common for pyrroles, it could target the 3-position if the ring is sufficiently activated.

Conditions :

-

Substrate: 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole.

-

Reagents: HMTA, trifluoroacetic acid (TFA).

Challenges :

-

Lower yields compared to Vilsmeier-Haack.

-

Competing side reactions (e.g., over-oxidation).

One-Pot Multistep Synthesis

Catalytic Hydrogenation and Cyclization

Patent CN113845459A outlines a one-pot method for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, adaptable to the target compound:

Steps :

-

Reduction of Nitrile :

-

Cyclization and Formylation :

-

In situ treatment with DMF/POCl3 generates the aldehyde.

-

Optimized Parameters :

Advantages :

-

Eliminates intermediate isolation.

-

Reduces waste generation.

Alternative Routes: Prefunctionalized Aldehydes

Suzuki-Miyaura Coupling

Arylboronic acids can introduce the 4-ethylphenyl group post-pyrrole formation:

Substrate : 3-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Reagents : 4-ethylphenylboronic acid, Pd(PPh3)4, Na2CO3.

Conditions :

Yield : ~70% (estimated from similar couplings).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Paal-Knorr + Vilsmeier | 65–75 | 95–98 | Moderate | High (multi-step) |

| One-Pot | 85–90 | >99 | High | Low |

| Suzuki Coupling | 70–75 | 90–95 | Low | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its structural analogs:

Substituent Effects on Physicochemical Properties

- Steric Effects : The 2,4-dimethylphenyl substituent introduces steric hindrance near the pyrrole core, which may affect binding interactions in biological targets .

- Electronic Effects : Fluorine atoms in the 2,4-difluorophenyl derivative increase electronegativity, altering charge distribution and hydrogen-bonding capacity .

Biological Activity

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole class, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activities, and research findings related to this compound, supported by data tables and case studies.

- Molecular Formula : C15H17NO

- Molecular Weight : 227.31 g/mol

- CAS Number : 426216-56-0

The compound features an ethyl group attached to a phenyl ring and two methyl groups on the pyrrole ring, along with an aldehyde functional group at the 3-position of the pyrrole ring. This unique structure contributes to its distinct reactivity and biological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-ethylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically follows a condensation mechanism, leading to the formation of the desired product.

Common Synthetic Routes

| Route | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | 4-Ethylbenzaldehyde + 2,5-Dimethylpyrrole | High |

| Continuous Flow | Use of catalysts and optimized solvents | Improved |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated that these derivatives possess notable antibacterial and antifungal activities.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Pyrrole Derivative A | E. coli | 18 |

| Pyrrole Derivative B | S. aureus | 20 |

| Pyrrole Derivative C | C. albicans | 15 |

The presence of the heterocyclic ring in these compounds is believed to enhance their interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer potential of pyrrole derivatives. For instance, a derivative similar to this compound was found to exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

The mechanism of action often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular responses and promoting apoptosis in cancer cells.

Case Studies

- Antibacterial Study : A study published in a peer-reviewed journal synthesized several pyrrole derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the structure significantly influenced antibacterial activity.

- Anticancer Research : Another investigation focused on the cytotoxic effects of pyrrole derivatives on human cancer cell lines. Results showed that certain structural modifications enhanced potency against specific types of cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

Pyrrole core formation : Cyclocondensation of substituted amines with diketones or β-ketoaldehydes.

Substitution at the 1-position : Coupling of the pyrrole intermediate with 4-ethylphenyl groups via Ullmann or Buchwald-Hartwig amination .

Formylation at the 3-position : Vilsmeier-Haack reaction using POCl₃ and DMF under anhydrous conditions .

- Optimization : Adjusting catalysts (e.g., Pd(OAc)₂ for coupling), solvent polarity (DMF vs. THF), and temperature (80–120°C) improves yields. Monitor intermediates via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Look for pyrrole proton signals at δ 6.2–6.8 ppm, aldehydic proton at δ 9.8–10.2 ppm, and ethyl/methyl group splitting patterns .

- ¹³C NMR : Aldehyde carbonyl at δ 190–200 ppm, aromatic carbons at δ 120–140 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Potential irritant (aldehydes) and light-sensitive properties .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (N₂/Ar) at 2–8°C .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- DFT : Calculate HOMO-LUMO gaps to assess reactivity. The aldehyde group acts as an electrophilic site, with electron-withdrawing effects stabilizing the pyrrole ring .

- Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 4-ethylphenyl group may enhance hydrophobic binding in protein pockets .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrole-3-carbaldehyde derivatives?

- Case Study : Conflicting antimicrobial IC₅₀ values may arise from:

Assay variability : Standardize protocols (CLSI guidelines) for MIC/MBC testing .

Structural analogs : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-chlorophenyl) on activity .

- Resolution : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence-based viability tests) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

- Stability Testing :

- pH 1–3 (simulated gastric fluid) : Rapid aldehyde hydrolysis observed via HPLC; use enteric coatings for oral delivery .

- Temperature : Degrades above 40°C; recommend lyophilization for long-term storage .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Solvent-free synthesis : Mechanochemical grinding of precursors (e.g., aldehyde and pyrrole intermediates) .

- Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.